A Comprehensive Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for (4R)-4-Hydroxy-4-phenyl-2-butanone
A Comprehensive Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for (4R)-4-Hydroxy-4-phenyl-2-butanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure and stereochemistry. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of (4R)-4-hydroxy-4-phenyl-2-butanone, a chiral α-hydroxy ketone. Understanding the NMR spectral features of such molecules is critical in various fields, including asymmetric synthesis, medicinal chemistry, and natural product characterization, where precise structural and stereochemical elucidation is paramount.
This document will delve into the theoretical underpinnings and practical aspects of the NMR chemical shift assignments for this specific stereoisomer. We will explore the key factors influencing the chemical shifts and coupling constants, with a particular focus on the impact of the chiral center on the neighboring protons. By combining established NMR principles with data from analogous structures, this guide provides a robust framework for the interpretation of the NMR data for (4R)-4-hydroxy-4-phenyl-2-butanone and similar chiral molecules.
Molecular Structure and Key NMR-Active Nuclei
The structure of (4R)-4-hydroxy-4-phenyl-2-butanone, presented below, contains several distinct proton and carbon environments that give rise to a unique NMR fingerprint. The presence of a stereocenter at the C4 position has a profound effect on the magnetic environment of the adjacent methylene protons (H3a and H3b), rendering them chemically non-equivalent.
Figure 2: A generalized workflow for NMR data acquisition and processing.
Conclusion
This technical guide has provided a detailed overview of the ¹H and ¹³C NMR chemical shift assignments for (4R)-4-hydroxy-4-phenyl-2-butanone. The key spectral features, including the diastereotopicity of the methylene protons and the influence of the chiral center and functional groups on chemical shifts, have been discussed in detail. The provided predicted spectral data, supported by experimental findings for the target molecule and its analogs, serves as a valuable resource for researchers in the field. The outlined experimental protocol offers a standardized approach to obtaining high-quality NMR data. A thorough understanding and application of these principles are essential for the accurate structural and stereochemical characterization of chiral molecules in drug discovery and development.
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